5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine
Description
5-Bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine is a pyridine derivative characterized by a bromine atom at position 5, a fluorine atom at position 3, and a 1-methylpiperidin-4-yl substituent on the amine group at position 2. The bromine and fluorine substituents enhance electronic and steric properties, while the piperidine moiety may influence solubility and bioavailability .
Properties
Molecular Formula |
C11H15BrFN3 |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H15BrFN3/c1-16-4-2-9(3-5-16)15-11-10(13)6-8(12)7-14-11/h6-7,9H,2-5H2,1H3,(H,14,15) |
InChI Key |
VVPQSDHOGNZEFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-fluoropyridine.
Amination: The nitroso compound is then reacted with ammonia to yield 5-bromo-3-fluoro-2-aminopyridine.
N-Alkylation: Finally, the 2-aminopyridine derivative is alkylated with 1-methylpiperidine to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Electronic Effects : Bromine and fluorine substituents increase electron-withdrawing effects, enhancing stability and reactivity. For example, the trifluoromethyl group in significantly increases lipophilicity.
- Crystallography : The 3,4-dimethoxybenzyl analog forms centrosymmetric dimers via N–H···N hydrogen bonds, critical for crystal packing .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 1-methylpiperidin-4-yl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., 3,4-dimethoxybenzyl in ).
- Synthetic Accessibility : Piperidine-containing analogs require multi-step syntheses involving reductive amination (e.g., ), whereas sulfonamide derivatives are synthesized via nucleophilic substitution (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
